molecular formula C22H20Cl2N2O4S B303114 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide

Cat. No.: B303114
M. Wt: 479.4 g/mol
InChI Key: SOCQXQXLPSYUBQ-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a sulfanyl linkage, and a dioxo-isoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves multiple steps. One of the key intermediates is 2,6-dichlorobenzyl bromide, which can be prepared through the selective benzylic bromination of 2,6-dichlorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) in a microchannel reactor under light irradiation . This intermediate is then reacted with other reagents to form the final compound. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic purposes.

    Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group may bind to certain enzymes or receptors, while the sulfanyl linkage and dioxo-isoindoline moiety could modulate its activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide include:

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c23-18-4-1-5-19(24)17(18)11-31-12-20(27)25-13-6-7-15-16(9-13)22(29)26(21(15)28)10-14-3-2-8-30-14/h1,4-7,9,14H,2-3,8,10-12H2,(H,25,27)

InChI Key

SOCQXQXLPSYUBQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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